molecular formula C15H16N2O3 B13228191 3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13228191
M. Wt: 272.30 g/mol
InChI Key: FOQZKKVCASSUSZ-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound characterized by its unique structure, which includes a piperidinyl group substituted with a methoxyphenyl and oxopropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H16N2O3/c1-20-12-6-4-11(5-7-12)17-10-2-3-13(15(17)19)14(18)8-9-16/h4-7,13H,2-3,8,10H2,1H3

InChI Key

FOQZKKVCASSUSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

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